molecular formula C12H13Br3N2O2 B11469520 2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide

2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B11469520
M. Wt: 456.96 g/mol
InChI Key: QONXBXHDMOCSMQ-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide is a chemical compound known for its unique structure and properties It consists of a morpholine ring attached to an acetamide group, which is further substituted with a 2,4,6-tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(morpholin-4-yl)-2-[(2,4,6-tribromophenyl)amino]propan-1-one
  • 1-(morpholin-4-yl)-2-[(2,4,6-tribromophenyl)amino]ethan-1-one

Uniqueness

2-(morpholin-4-yl)-N-(2,4,6-tribromophenyl)acetamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13Br3N2O2

Molecular Weight

456.96 g/mol

IUPAC Name

2-morpholin-4-yl-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C12H13Br3N2O2/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-1-3-19-4-2-17/h5-6H,1-4,7H2,(H,16,18)

InChI Key

QONXBXHDMOCSMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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